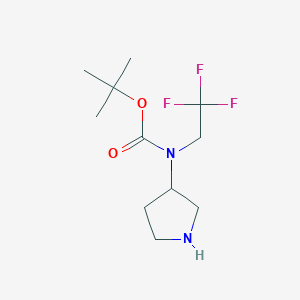
tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate typically involves the following steps:
-
Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
-
Introduction of the Trifluoroethyl Group: : The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the pyrrolidine intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.
-
Carbamate Formation: : The final step is the formation of the carbamate. This is typically achieved by reacting the trifluoroethylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
-
Oxidation: : tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbamate group, converting it into an amine. Reducing agents such as lithium aluminum hydride or borane can be used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the trifluoroethyl group. Nucleophiles such as amines or thiols can replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various nucleophiles.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The trifluoroethyl group can act as a bioisostere, mimicking the properties of other functional groups in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The carbamate group can undergo hydrolysis in biological systems, releasing active metabolites that exert the desired effects.
類似化合物との比較
Similar Compounds
tert-Butyl N-(pyrrolidin-3-yl)carbamate: Lacks the trifluoroethyl group, which can affect its reactivity and biological activity.
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: Lacks the pyrrolidine ring, which can influence its binding properties and stability.
N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: Lacks the tert-butyl group, which can impact its solubility and pharmacokinetics.
Uniqueness
tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is unique due to the combination of its functional groups. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid structure that can improve binding specificity. The tert-butyl group contributes to its overall stability and solubility, making it a versatile compound for various applications.
特性
分子式 |
C11H19F3N2O2 |
|---|---|
分子量 |
268.28 g/mol |
IUPAC名 |
tert-butyl N-pyrrolidin-3-yl-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(7-11(12,13)14)8-4-5-15-6-8/h8,15H,4-7H2,1-3H3 |
InChIキー |
FRXZENCBDYNJIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



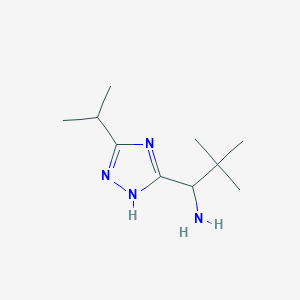
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
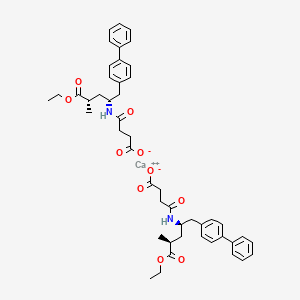
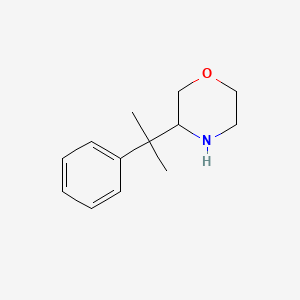
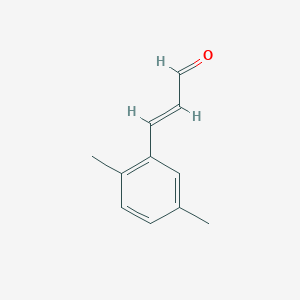
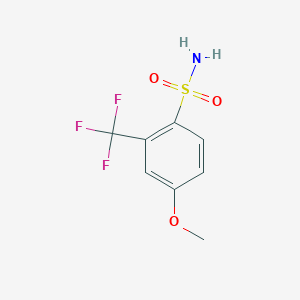
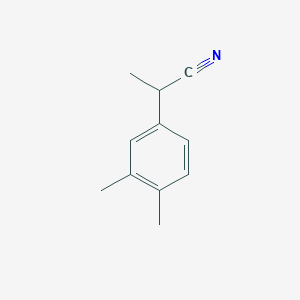
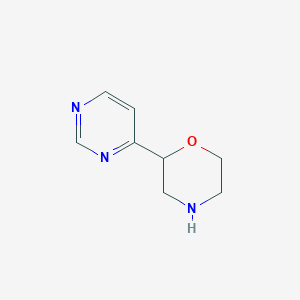
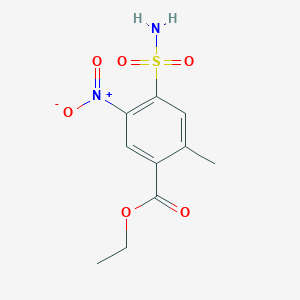
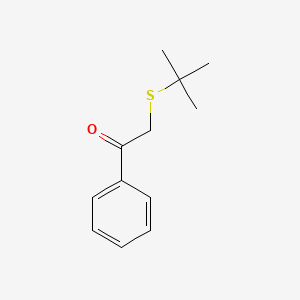
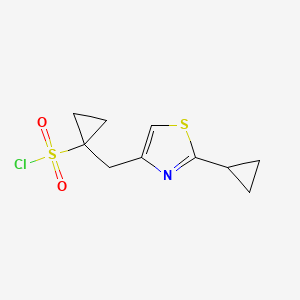
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)

